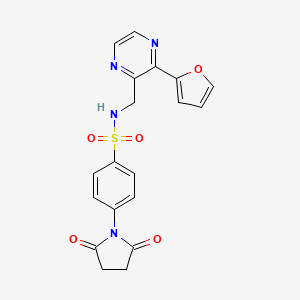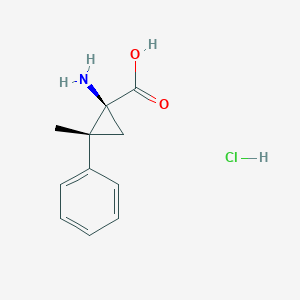![molecular formula C20H23N5O4 B2449884 methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848220-48-4](/img/no-structure.png)
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Formation
The compound is involved in the synthesis of various heterocyclic compounds. Elmuradov et al. (2011) detailed the synthesis of 2,3-Dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using similar compounds in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, Vas’kevich et al. (2004) described reactions involving dimethyl acetylenedicarboxylate to produce related methyl esters and thiadiazole carboxylates (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).
Structural Studies and Compound Interactions
The study of the molecular structure of related compounds is essential for understanding their potential applications. For instance, Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds, enhancing the understanding of molecular interactions and structure (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis of Pyrimidine Derivatives
The compound is also a key precursor in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Žugelj et al. (2009) demonstrated the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates using related compounds (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009). Toplak et al. (1999) used a similar compound for the synthesis of various fused pyrimidinones, showcasing its versatility in creating complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde with 3-methylphenylacetic acid followed by esterification with methanol and acetic anhydride.", "Starting Materials": [ "2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde", "3-methylphenylacetic acid", "methanol", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde with 3-methylphenylacetic acid in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst to form methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 2: Esterification of the product obtained in step 1 with methanol and acetic anhydride in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
Número CAS |
848220-48-4 |
Nombre del producto |
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Fórmula molecular |
C20H23N5O4 |
Peso molecular |
397.435 |
Nombre IUPAC |
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-5-7-14(8-12)23-9-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h5-8,13H,9-11H2,1-4H3 |
Clave InChI |
YQOYYSUVGPGLFN-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=CC(=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




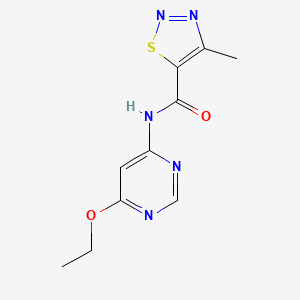
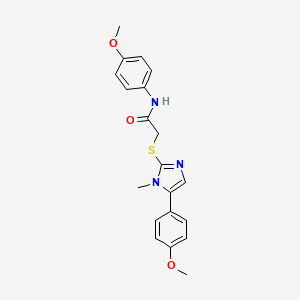
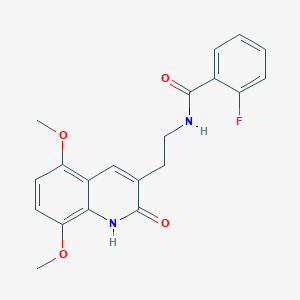


![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)
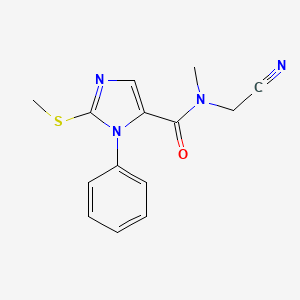
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)

![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
